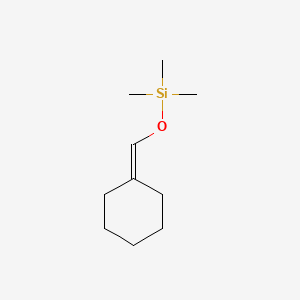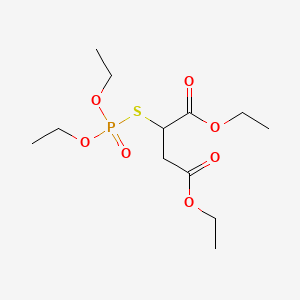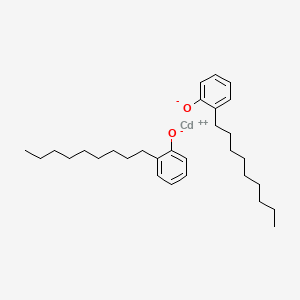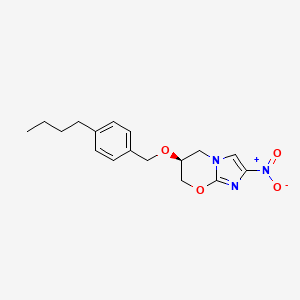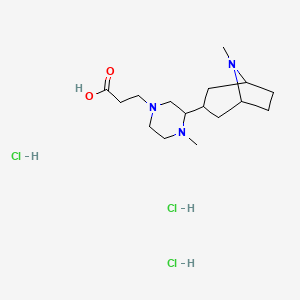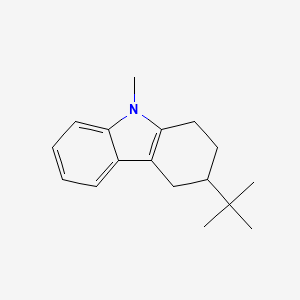
3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole is a synthetic organic compound belonging to the class of tetrahydrocarbazoles. These compounds are characterized by a fused tricyclic structure, which includes an indole moiety. The presence of tert-butyl and methyl groups in the structure enhances its stability and lipophilicity, making it a valuable compound in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst. For instance, the reaction of a hydrazine derivative with a suitable ketone under reflux conditions using acetic acid and hydrochloric acid can yield the desired tetrahydrocarbazole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions include various substituted tetrahydrocarbazoles, carbazole derivatives, and fully saturated carbazole compounds .
Wissenschaftliche Forschungsanwendungen
3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydrocarbazole: Lacks the tert-butyl and methyl groups, resulting in different chemical and biological properties.
9-Methyl-1,2,3,4-tetrahydrocarbazole: Similar structure but without the tert-butyl group, affecting its stability and lipophilicity.
3-Tert-butyl-1,2,3,4-tetrahydrocarbazole: Similar structure but without the methyl group, influencing its reactivity and biological activity.
Uniqueness
3-Tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability, lipophilicity, and potential biological activities. These structural features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
22401-72-5 |
|---|---|
Molekularformel |
C17H23N |
Molekulargewicht |
241.37 g/mol |
IUPAC-Name |
3-tert-butyl-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C17H23N/c1-17(2,3)12-9-10-16-14(11-12)13-7-5-6-8-15(13)18(16)4/h5-8,12H,9-11H2,1-4H3 |
InChI-Schlüssel |
CXVUJERJVUDHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2=C(C1)C3=CC=CC=C3N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


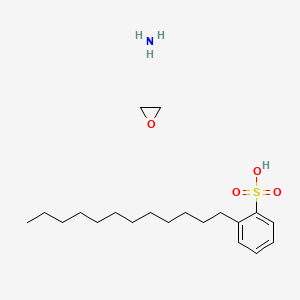
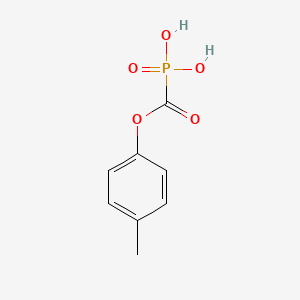
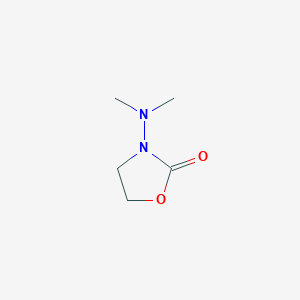
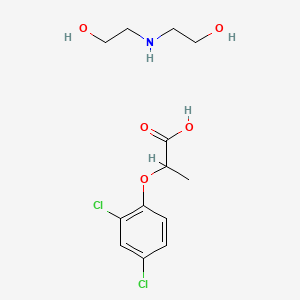
![1-(2-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12791610.png)
